

Sotagliflozin adverse effects diabetic ketoacidosis DKA management

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Compound Focus: Sotagliflozin

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Sotagliflozin and DKA Incidence in Type 1 Diabetes

Trial / Analysis	Patient Population	Intervention	DKA Incidence (%)	Exposure-Adjusted Incidence Rate (per 100 patient-years)
inTandem3 (Phase 3) [1]	Type 1 Diabetes (24 weeks)	Sotagliflozin 400 mg + Insulin	3.0%	Not Reported
		Placebo + Insulin	0.6%	Not Reported
Pooled Analysis (inTandem1 & 2) [2]	Type 1 Diabetes (52 weeks)	Sotagliflozin 400 mg	Not Specified	4.2
		Sotagliflozin 200 mg	Not Specified	3.1
		Placebo	Not Specified	0.2
Meta-Analysis (2022) [3]	Type 1 Diabetes (Multiple trials)	Sotagliflozin (200 mg & 400 mg)	Risk Ratio: 8.12 (vs. placebo)	Not Applicable

Detailed Experimental Protocols & Risk Factors

For researchers designing studies or safety protocols, understanding the methodology for monitoring and adjudicating DKA events is critical.

Adjudication of DKA Events: In the pivotal trials, an independent committee centrally reviewed all potential DKA cases [2]. Events were identified through:

- **Adverse Event Reporting:** Investigator-reported events using terms like "diabetic ketoacidosis," "ketoacidosis," or "ketosis" [2].
- **Laboratory Values:** Measurements of elevated blood beta-hydroxybutyrate (BHB) >0.6 mmol/L [2]. Cases were classified based on standardized clinical and laboratory criteria to ensure consistent diagnosis across the study sites [2].

Key Identified Risk Factors for DKA: Analysis of trial data highlighted several factors that increased DKA risk [2] [1]:

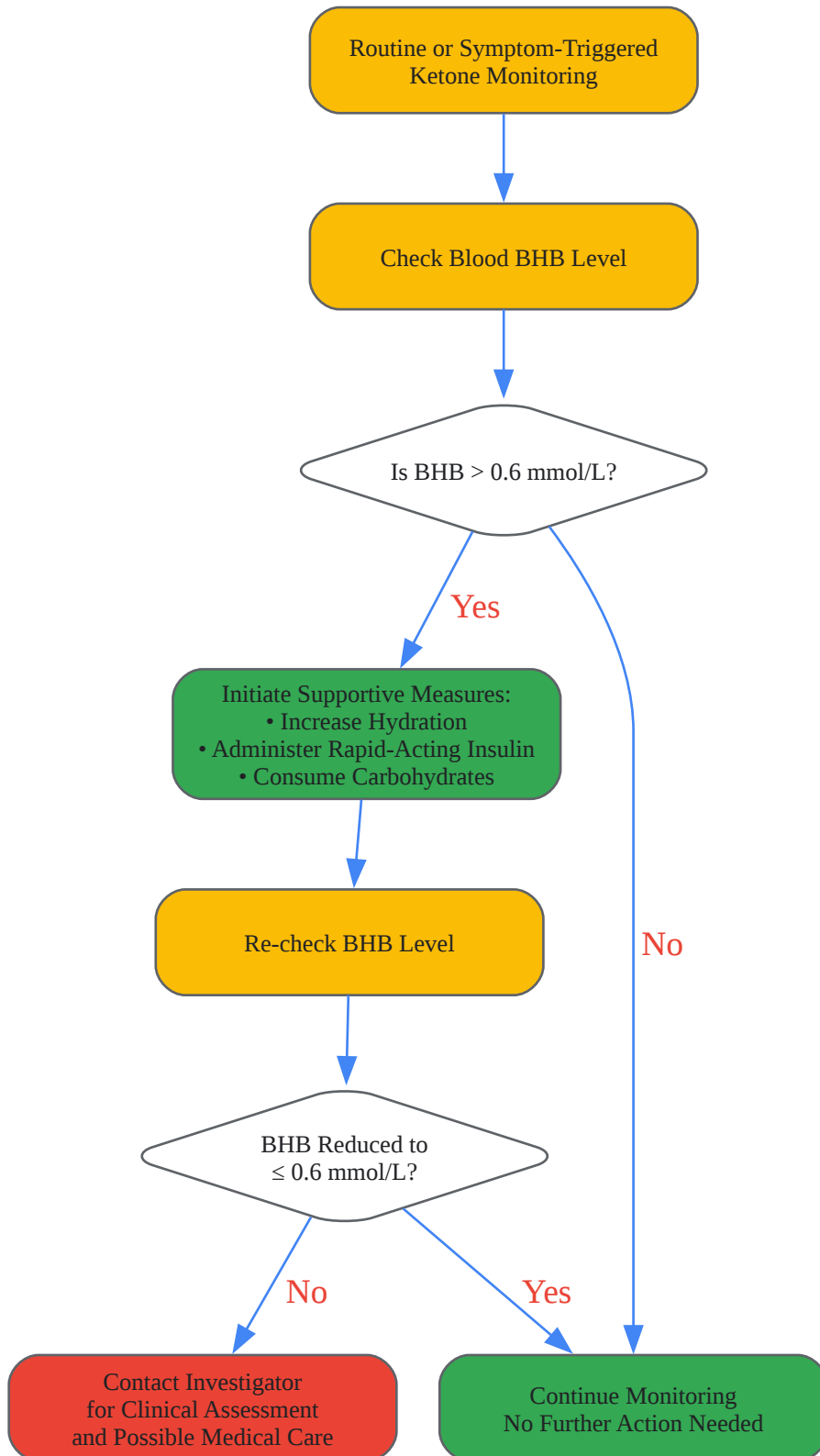
- **Insulin Pump Use:** Patients using insulin pumps had a higher incidence of DKA compared to those on multiple daily injections [1].
- **Substantial Insulin Dose Reduction:** Rapid or large decreases in insulin dosage.
- **Precipitating Illnesses:** Events such as infections or acute illnesses.
- **Younger Age and Lower BMI.**

DKA Risk Mitigation & Management Strategies

A core finding from the clinical program was that DKA risk can be managed with proactive strategies. Following an FDA warning in 2015, the trials implemented an enhanced **Risk Mitigation Plan**, which was associated with a lower incidence of DKA [2].

The following diagram illustrates the recommended patient monitoring and intervention protocol based on this plan.

DKA Risk Mitigation Protocol



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Frequently Asked Questions (FAQs) for Researchers

Q1: Why did the FDA deny approval of sotagliflozin for type 1 diabetes? The FDA has repeatedly declined approval, primarily due to the elevated risk of DKA. In 2024, the agency concluded that the proposed risk mitigation strategies were not sufficiently demonstrated to be effective in real-world clinical practice outside of a trial setting [4].

Q2: Does sotagliflozin also increase DKA risk in patients with type 2 diabetes? The risk appears to be significantly lower. A 2022 meta-analysis concluded that **sotagliflozin** did **not** significantly increase the risk of DKA in patients with type 2 diabetes [3].

Q3: What is the proposed mechanism behind SGLT inhibitor-associated DKA? SGLT inhibition is associated with increased ketogenesis. By promoting glycosuria, these drugs lower blood glucose and insulin levels, which in turn promotes lipolysis and fatty acid oxidation in the liver, leading to increased ketone body production [2]. A critical feature is that this can occur without extreme hyperglycemia, leading to "euglycemic DKA," which can delay diagnosis [2] [1].

Q4: Are there other notable adverse effects of sotagliflozin? Yes, clinical trials consistently reported an increased incidence of **genital mycotic infections** and **diarrhea** (the latter likely due to SGLT1 inhibition in the intestines) compared to placebo [3] [1].

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